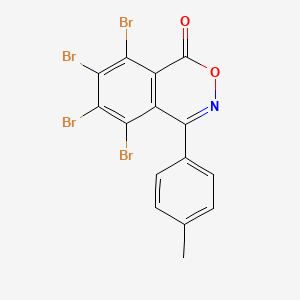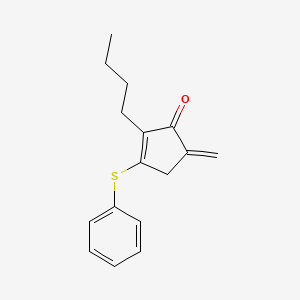![molecular formula C11H25NO3SSi B12551472 N-[3-(Triethoxysilyl)propyl]ethanethioamide CAS No. 168205-99-0](/img/structure/B12551472.png)
N-[3-(Triethoxysilyl)propyl]ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Triethoxysilyl)propyl]ethanethioamide is an organosilicon compound that features a triethoxysilyl group attached to a propyl chain, which is further connected to an ethanethioamide moiety. This compound is known for its versatility in various chemical applications, particularly in surface modification and as a coupling agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]ethanethioamide typically involves the reaction of 3-mercaptopropyltriethoxysilane with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Triethoxysilyl)propyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid or base, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
N-[3-(Triethoxysilyl)propyl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other inorganic materials.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]ethanethioamide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-Mercaptopropyltriethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethanethioamide
Comparison
N-[3-(Triethoxysilyl)propyl]ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct chemical reactivity compared to other similar compounds. For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine contains an ethylenediamine group, making it more suitable for applications requiring amine functionality. In contrast, 3-Mercaptopropyltriethoxysilane has a thiol group, which is more reactive towards thiol-specific reactions.
Propriétés
Numéro CAS |
168205-99-0 |
|---|---|
Formule moléculaire |
C11H25NO3SSi |
Poids moléculaire |
279.47 g/mol |
Nom IUPAC |
N-(3-triethoxysilylpropyl)ethanethioamide |
InChI |
InChI=1S/C11H25NO3SSi/c1-5-13-17(14-6-2,15-7-3)10-8-9-12-11(4)16/h5-10H2,1-4H3,(H,12,16) |
Clé InChI |
FLOMPXZAFMCCDY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=S)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
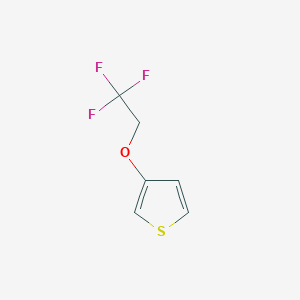
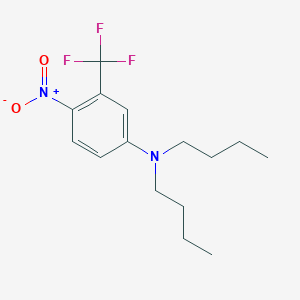
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
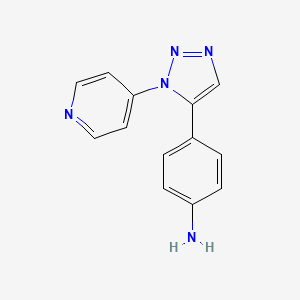
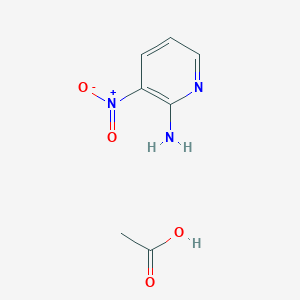
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
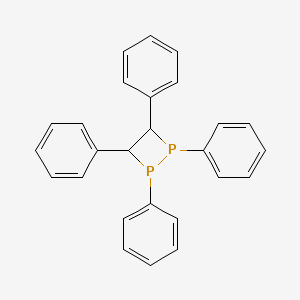
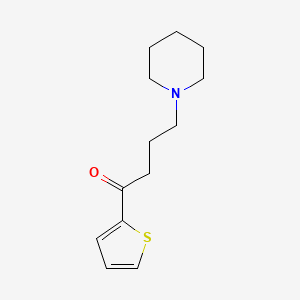
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)

![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
